Home > Products > Screening Compounds P87507 > N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride -

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Catalog Number: EVT-4306119
CAS Number:
Molecular Formula: C15H18BrClN2O
Molecular Weight: 357.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(8-Bromo-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

  • Compound Description: This compound is an α2 adrenergic receptor agonist. It is mentioned in the context of treating psoriasis and is suggested for topical administration. []

(8-bromo-quinoxalin-5-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

  • Compound Description: Similar to the previous compound, this molecule also acts as an α2 adrenergic receptor agonist and is proposed for topical use in treating psoriasis. []
  • Relevance: The structural relationship of this compound to (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride echoes the previous entry. The bromine, amine group, and heterocyclic aromatic nature are shared, but the core structures differ. The variation in the position of the bromine on the quinoxaline ring, compared to compound 1, highlights the exploration of structure-activity relationships within this class of α2 adrenergic receptor agonists. []

(5-bromo-3-methyl-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

  • Compound Description: Continuing the trend, this compound is another α2 adrenergic receptor agonist with potential applications in psoriasis treatment via topical delivery. []
  • Relevance: This molecule reinforces the structural theme observed in the previous two compounds. It maintains the bromine, amine group, and a quinoxaline-dihydroimidazole core structure. The addition of a methyl group on the quinoxaline ring, compared to compounds 1 and 2, demonstrates the ongoing investigation into the effects of substituents on the activity of these α2 adrenergic receptor agonists. []

(5-bromo-2-methoxy-quinoxalin-6-yl)-(4,5-dihydro-1H-imidazol-2-yl)-amine

  • Compound Description: This compound, like the preceding three, is an α2 adrenergic receptor agonist suggested for topical use in the treatment of psoriasis. []
  • Relevance: This molecule exhibits a structural pattern similar to the previous α2 adrenergic receptor agonists, featuring a bromine, an amine, and the quinoxaline-dihydroimidazole core. The substitution of a methoxy group on the quinoxaline ring, in contrast to the methyl group in compound 3, underscores the exploration of diverse substituents to fine-tune the pharmacological properties of these compounds. []

(4,5-dihydro-1H-imidazol-2-yl)-(8-methyl-quinoxalin-6-yl)-amine

  • Compound Description: Acting as an α2 adrenergic receptor agonist, this compound is another candidate for potential use in psoriasis treatment through topical application. []
  • Relevance: This compound, while sharing the dihydroimidazole-quinoxaline core and amine functionality with the previous four compounds, lacks the bromine substituent. This difference highlights the exploration of structural modifications to understand their impact on binding affinity and activity at the α2 adrenergic receptor. []

(4,5-dihydro-1H-imidazol-2-yl)-quinoxalin-5-yl-amine hydrochloride

  • Compound Description: This molecule, provided as a hydrochloride salt, functions as an α2 adrenergic receptor agonist and is considered for potential use in topical psoriasis treatments. []
  • Relevance: Similar to compound 5, this α2 adrenergic receptor agonist lacks the bromine substituent found in compounds 1-4, further emphasizing the investigation of structure-activity relationships by systematically altering substituents. []

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline (UK14,304)

  • Compound Description: UK14,304 is a well-known α2-adrenoceptor agonist. Studies have used it to investigate the role of the α2C-adrenoceptor subtype in the contractility of human saphenous veins. It shows potent agonist activity at this receptor subtype. [, ]

N-(3-pyridyl) sydnone

  • Compound Description: N-(3-pyridyl) sydnone (compound 1 in the paper) is a known photochromic compound. Research focused on synthesizing derivatives to examine the influence of substituents on the pyridine ring on its photochromic properties. []
  • Relevance: This compound shares the 3-pyridinyl moiety with (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. This structural similarity links the research interests in both papers – exploring the chemical and potentially biological properties of compounds containing this specific pyridine substitution. []

N-(5-bromo-3-pyridyl) sydnone

  • Compound Description: This compound (compound 3 in the paper) is a derivative of N-(3-pyridyl) sydnone synthesized to examine the impact of a bromine substituent on the pyridine ring on its photochromic behavior. []

Properties

Product Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Molecular Formula

C15H18BrClN2O

Molecular Weight

357.67 g/mol

InChI

InChI=1S/C15H17BrN2O.ClH/c1-2-19-15-6-5-14(16)8-13(15)11-18-10-12-4-3-7-17-9-12;/h3-9,18H,2,10-11H2,1H3;1H

InChI Key

NURSNBWOCTYETP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CN=CC=C2.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CN=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.